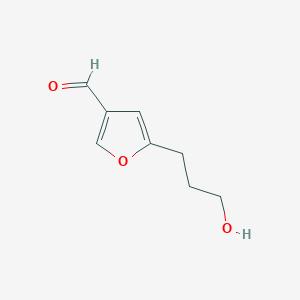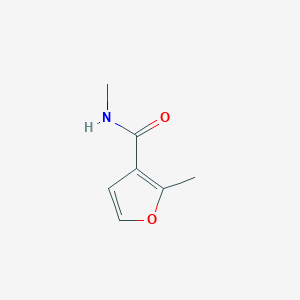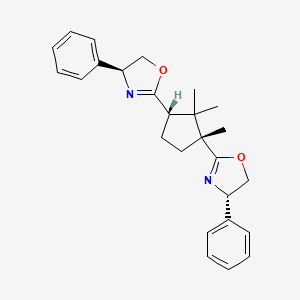![molecular formula C9H5ClN2O3S B12875826 2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12875826.png)
2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride is a heterocyclic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring substituted with a cyanomethyl group and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride typically involves the reaction of 2-(cyanomethyl)benzo[d]oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
Starting Material: 2-(Cyanomethyl)benzo[d]oxazole
Reagent: Chlorosulfonic acid (ClSO₃H)
Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The cyanomethyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by nucleophilic substitution with amines.
Alcohols and Thiols: Formed by substitution with alcohols and thiols.
Oxidized and Reduced Derivatives: Formed by oxidation and reduction of the cyanomethyl group.
科学的研究の応用
2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with antibacterial, antifungal, and anticancer activities.
Biological Studies: Employed in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Industrial Chemistry: Utilized in the production of specialty chemicals and advanced materials.
Chemical Biology: Used in the design of probes and sensors for detecting biological molecules and environmental pollutants.
作用機序
The mechanism of action of 2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable sulfonamide bonds. The compound can interact with biological targets such as enzymes and receptors, leading to inhibition or modulation of their activity. The sulfonyl chloride group is particularly reactive, allowing for the selective modification of biomolecules.
類似化合物との比較
Similar Compounds
2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.
2-(Chloromethyl)benzo[d]oxazole: Lacks the sulfonyl chloride group but has a similar benzoxazole core.
2-(Methoxymethyl)benzo[d]oxazole: Contains a methoxy group instead of a cyanomethyl group.
Uniqueness
2-(Cyanomethyl)benzo[d]oxazole-5-sulfonyl chloride is unique due to the presence of both the cyanomethyl and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the development of complex molecules.
特性
分子式 |
C9H5ClN2O3S |
|---|---|
分子量 |
256.67 g/mol |
IUPAC名 |
2-(cyanomethyl)-1,3-benzoxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClN2O3S/c10-16(13,14)6-1-2-8-7(5-6)12-9(15-8)3-4-11/h1-2,5H,3H2 |
InChIキー |
XYQSJQVTCZGOAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)N=C(O2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


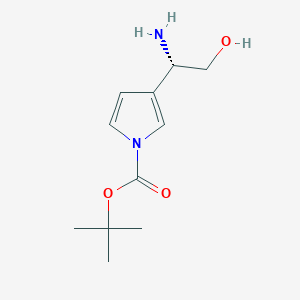
![4-(Methylthio)-2-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12875761.png)
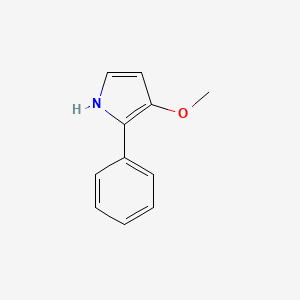

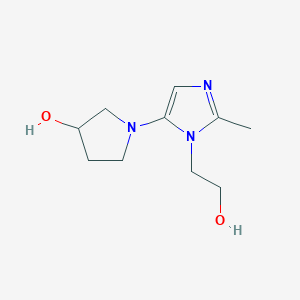

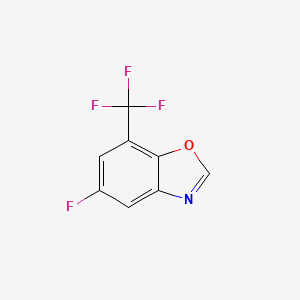

![4-[(2Z)-2-(8-oxoquinolin-5-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12875805.png)
![5H-Oxazolo[3,2-A]pyridin-5-amine](/img/structure/B12875806.png)
